molecular formula C10H7Br3N2 B14234702 2-(Bromomethyl)-3-(dibromomethyl)quinoxaline CAS No. 479194-51-9

2-(Bromomethyl)-3-(dibromomethyl)quinoxaline

Cat. No.: B14234702
CAS No.: 479194-51-9
M. Wt: 394.89 g/mol
InChI Key: JWQUOTGDOASNKK-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-3-(dibromomethyl)quinoxaline is a derivative of quinoxaline, a heterocyclic compound that has garnered significant interest due to its diverse biological and chemical properties. Quinoxaline derivatives are known for their applications in various fields, including medicinal chemistry, materials science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-3-(dibromomethyl)quinoxaline typically involves the bromination of quinoxaline derivatives. One common method includes the addition of bromine to α-ethoxyvinyl ketones followed by hydrolysis . Another approach involves the reaction of 2-(dibromomethyl)quinoxaline with α-dicarbonyl compounds using tetrakis(dimethylamino)ethylene (TDAE) as a reagent .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-3-(dibromomethyl)quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoxaline derivatives, such as oxiranes and other substituted quinoxalines .

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-3-(dibromomethyl)quinoxaline involves its interaction with various molecular targets. For instance, quinoxaline derivatives have been shown to inhibit specific enzymes and receptors, such as VEGFR-2, which is involved in angiogenesis . The compound’s bromomethyl groups can also participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromomethyl)-3-(dibromomethyl)quinoxaline is unique due to its dual bromomethyl groups, which provide distinct reactivity and potential for forming various derivatives. This makes it a valuable compound for synthetic chemistry and materials science applications.

Properties

CAS No.

479194-51-9

Molecular Formula

C10H7Br3N2

Molecular Weight

394.89 g/mol

IUPAC Name

2-(bromomethyl)-3-(dibromomethyl)quinoxaline

InChI

InChI=1S/C10H7Br3N2/c11-5-8-9(10(12)13)15-7-4-2-1-3-6(7)14-8/h1-4,10H,5H2

InChI Key

JWQUOTGDOASNKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)C(Br)Br)CBr

Origin of Product

United States

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